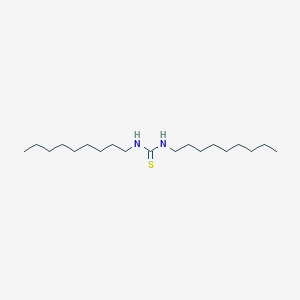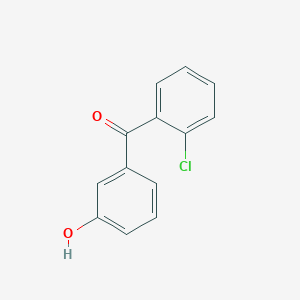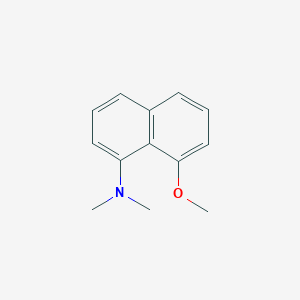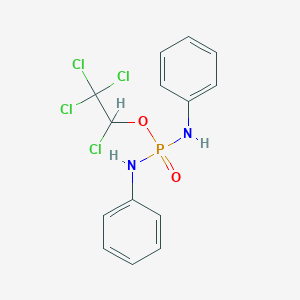![molecular formula C8H19N3 B14512798 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine CAS No. 62655-33-8](/img/structure/B14512798.png)
2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is an organic compound characterized by its unique structure, which includes a methyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine typically involves the reaction of appropriate amines with diazonium salts under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The methyldiazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-[(E)-methyldiazenyl]-N-ethylpropan-1-amine
- 2-Methyl-1-[(E)-methyldiazenyl]-N-butylpropan-1-amine
Uniqueness
2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyldiazenyl group and the propylamine moiety distinguishes it from other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62655-33-8 |
|---|---|
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
2-methyl-1-(methyldiazenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-5-6-10-8(7(2)3)11-9-4/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
IDRMICBMYTWKHO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C(C)C)N=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)

![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)




![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
